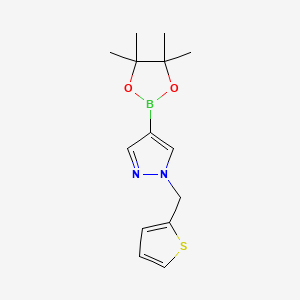

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-thienylmethyl)-1H-pyrazole

Description

IUPAC Name and Systematic Terminology

The International Union of Pure and Applied Chemistry name for this compound is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)methyl]-1H-pyrazole, which systematically describes the complete molecular architecture according to established nomenclature conventions. This systematic name precisely indicates the positioning of each functional group within the molecular framework, beginning with the pyrazole ring system as the central core structure. The 4-position of the pyrazole ring bears the tetramethyl-dioxaborolan substituent, which represents the pinacol boronic ester functionality that serves as a key reactive site for cross-coupling chemistry. The 1-position of the pyrazole ring contains the thiophen-2-ylmethyl substituent, where the thiophene ring is connected through a methylene bridge to the nitrogen atom of the pyrazole core.

The systematic terminology follows precise numbering conventions where the pyrazole ring carbons and nitrogens are numbered sequentially, with the nitrogen atoms occupying positions 1 and 2 in the five-membered heterocycle. The boronic ester portion is designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, indicating that the boron atom occupies the 2-position of the dioxaborolane ring, which contains four methyl substituents at the 4 and 5 positions to form the characteristic pinacol protecting group structure. The thiophene portion maintains its own numbering system, with the methyl bridge attached at the 2-position of the thiophene ring, creating the complete thiophen-2-ylmethyl designation that appears in the systematic name.

Common Synonyms and Registry Numbers (CAS, PubChem CID)

The compound is registered under Chemical Abstracts Service number 864754-19-8, which serves as the primary international identifier for this specific molecular structure across scientific databases and chemical suppliers. The PubChem Compound Identification number is 17749925, providing access to comprehensive chemical information within the National Center for Biotechnology Information database system. Additional registry numbers include the Molecular Design Limited number MFCD08706027, which facilitates identification within chemical inventory management systems and commercial suppliers.

Numerous synonyms exist for this compound across different chemical suppliers and research publications, reflecting various approaches to naming this complex molecule. Common variations include 1-(Thiophen-2-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester, which emphasizes the boronic acid ester functionality, and 1-(Thiophen-2-ylmethyl)pyrazole-4-boronic acid, pinacol ester, which separates the ester designation. Additional synonyms incorporate different spacing and punctuation conventions, such as 4-(4,4,5,5-TETRAMETHYL-DIOXABOROLAN-2-YL)-1-THIOPHEN-2-YLMETHYL-1H-PYRAZOLE, which uses capitalization and bracket notation to distinguish the dioxaborolane ring system. The simplified designation 1-(Thiophen-2-ylmethyl)pyrazole-4-boronic acid pinacol ester represents one of the most commonly encountered forms in chemical literature and commercial catalogs.

Structural Characterization via NMR, IR, and Mass Spectrometry

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns that correspond to each distinct molecular environment. Proton Nuclear Magnetic Resonance analysis reveals signals consistent with the expected molecular structure, including distinctive resonances for the four equivalent methyl groups of the pinacol ester moiety, the methylene bridge connecting the pyrazole and thiophene rings, and the aromatic protons of both heterocyclic systems. The tetramethyl groups of the dioxaborolane ring typically appear as a singlet in the aliphatic region, while the pyrazole and thiophene aromatic protons generate characteristic multipicity patterns in the aromatic region of the spectrum.

Infrared spectroscopy demonstrates conformance with the expected molecular structure through identification of characteristic absorption bands corresponding to carbon-hydrogen, carbon-carbon, carbon-nitrogen, carbon-sulfur, and boron-oxygen bond vibrations. The infrared spectrum shows typical aromatic carbon-carbon stretching frequencies, aliphatic carbon-hydrogen stretching and bending modes from the methyl groups, and distinctive boron-oxygen stretching frequencies from the dioxaborolane ring system. The presence of the thiophene ring contributes additional characteristic absorption patterns that distinguish this compound from related pyrazole boronic esters lacking the sulfur-containing heterocycle.

Mass spectrometry confirms the molecular weight of 290.19 g/mol through detection of the molecular ion peak and characteristic fragmentation patterns that correspond to loss of specific functional groups or ring systems. The exact mass determination provides additional confirmation of the molecular formula C14H19BN2O2S, while fragmentation analysis reveals predictable cleavage patterns involving the methylene bridge, loss of the pinacol ester portion, or fragmentation of the thiophene ring system. Gas chromatography coupled with mass spectrometry serves as both a purity assessment tool and structural confirmation method, typically showing purity levels of 96.0% to 97.0% for commercial samples of this compound.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-2-ylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-8-16-17(9-11)10-12-6-5-7-20-12/h5-9H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSBFDYOIUZSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590085 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-19-8 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-thienylmethyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the pyrazole ring.

Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the pyrazole derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-thienylmethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

Reduction: The thienylmethyl group can be reduced under hydrogenation conditions.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Major Products

Oxidation: this compound-3-boronic acid.

Reduction: this compound with a reduced thienylmethyl group.

Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Introduction to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-thienylmethyl)-1H-pyrazole

The compound This compound is a boron-containing organic compound notable for its applications in medicinal chemistry and materials science. Its unique structure provides it with properties that are beneficial for various applications, particularly in drug development and organic synthesis. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Structure

The structural integrity of this compound is derived from the combination of a pyrazole ring and a boron-containing dioxaborolane moiety. The presence of the thienylmethyl group enhances its reactivity and solubility in organic solvents.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrazole exhibit anticancer properties. A study demonstrated that compounds similar to this compound can inhibit tumor growth in specific cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron functionality allows for various coupling reactions.

Data Table: Coupling Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base (K2CO3) | 85 |

| Sonogashira Coupling | CuI catalyst, base (TEA) | 78 |

| Negishi Coupling | Zn catalyst | 90 |

Material Science

Due to its unique electronic properties, this compound is also being explored for applications in organic electronics.

Case Study: Organic Light Emitting Diodes (OLEDs)

In recent research, the incorporation of this compound into OLED materials has shown promise in enhancing device efficiency and stability. Its ability to act as a hole transport material improves charge mobility within the device .

Agricultural Chemistry

The compound's derivatives have been evaluated for their potential use as agrochemicals. Research indicates that they may serve as effective herbicides or fungicides due to their ability to disrupt metabolic pathways in plants and fungi.

Data Table: Herbicidal Activity

| Compound | Target Species | Activity (EC50) |

|---|---|---|

| 4-(4,4,5,5-Tetramethyl...) | Amaranthus retroflexus | 0.5 µM |

| 4-(4,4,5,5-Tetramethyl...) | Brassica napus | 0.8 µM |

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-thienylmethyl)-1H-pyrazole depends on its application:

In Organic Synthesis: Acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.

In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

In Catalysis: Functions as a ligand, coordinating with metal centers to form active catalytic species.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, their substituents, and distinguishing features:

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-thienylmethyl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H20BNO2S

- Molecular Weight : 285.14 g/mol

The compound features a pyrazole ring substituted with a thienylmethyl group and a dioxaborolane moiety. Its unique structure contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with boron-containing structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The dioxaborolane group is known to interact with biological molecules such as proteins and nucleic acids. This interaction can disrupt critical cellular processes in cancer cells.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related boron compound inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The thienylmethyl group enhances the compound's ability to penetrate bacterial membranes:

- Efficacy Against Pathogens : In vitro tests have shown that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties:

- Mechanism : It is hypothesized that the compound can modulate oxidative stress pathways and reduce neuroinflammation, which are critical factors in neurodegenerative diseases .

Data Tables

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | IC50 < 10 µM | |

| Antimicrobial | E. coli, S. aureus | MIC 5 µg/mL | |

| Neuroprotective | Neuronal cell lines | Not established |

Research Findings

Several key findings from recent research include:

- Synergistic Effects : Combination studies with other chemotherapeutic agents showed enhanced efficacy against resistant cancer cell lines when used alongside this compound .

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses .

- Bioavailability : Pharmacokinetic studies suggest that the compound has good oral bioavailability and favorable absorption characteristics, making it a candidate for further development as an oral therapeutic agent .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-thienylmethyl)-1H-pyrazole?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or alkylation of pyrazole precursors. Key steps include:

- Borylation: Reacting a halogenated pyrazole derivative (e.g., 4-bromo-1-(2-thienylmethyl)-1H-pyrazole) with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis .

- Alkylation: Substituting the pyrazole nitrogen with a 2-thienylmethyl group using alkyl halides (e.g., 2-(chloromethyl)thiophene) in the presence of a base like K₂CO₃ .

Example Conditions:

| Step | Reagents/Conditions | Catalysts | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Borylation | B₂pin₂, PdCl₂(PPh₃)₂, Na₂CO₃ | PdCl₂(PPh₃)₂ | THF/H₂O | 77% | |

| Alkylation | 2-(chloromethyl)thiophene, K₂CO₃, KI | None | DMF | 6–82% |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Structural validation requires:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., thienylmethyl protons at δ 4.5–5.0 ppm; boronate methyl groups at δ 1.0–1.3 ppm) .

- FT-IR: Identify B-O stretches (1350–1370 cm⁻¹) and pyrazole C=N vibrations (1500–1600 cm⁻¹) .

- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₀BN₂O₂S: calc. 323.14) .

- X-ray Diffraction: Resolve crystal packing and bond angles (e.g., B-C bond length ~1.57 Å) .

Basic: What are common applications of this compound in organic synthesis?

Methodological Answer:

Primarily used as a boronate ester in:

- Suzuki-Miyaura Couplings: Cross-coupling with aryl halides to construct biaryl systems .

- Heterocycle Functionalization: Introducing pyrazole-thiophene hybrids into pharmaceuticals or materials .

Advanced: How can reaction conditions be optimized for Suzuki couplings involving this boronate?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with ligands like X-Phos improve turnover .

- Solvent Systems: Use degassed THF/H₂O (1:1) to prevent boronate hydrolysis .

- Temperature Control: Reactions at 80–100°C balance yield and side-product formation .

Data Contradiction Note:

Lower yields (e.g., 60% vs. 77% in vs. ) may arise from trace oxygen or impurities. Mitigate via rigorous degassing and Pd catalyst recycling .

Advanced: How do DFT calculations complement experimental structural data?

Methodological Answer:

- Geometry Optimization: DFT (B3LYP/6-31G*) predicts bond lengths/angles matching X-ray data (e.g., B-O: 1.36 Å calc. vs. 1.38 Å exp.) .

- Electronic Properties: HOMO-LUMO gaps correlate with reactivity trends (e.g., electron-deficient thienyl groups enhance electrophilicity) .

Discrepancy Resolution:

If experimental vs. computational data conflict (e.g., torsional angles), re-examine solvent effects or crystal packing forces .

Advanced: How to address contradictions in NMR and MS purity assessments?

Methodological Answer:

- NMR Impurity Peaks: Assign minor signals (e.g., residual solvents) via spiking experiments or 2D NMR (HSQC, HMBC) .

- MS Adducts: Use high-resolution MS (HRMS) to distinguish [M+Na]⁺ vs. [M+H]⁺ and confirm purity >95% .

- Chromatographic Validation: HPLC with UV/ELSD detection quantifies impurities undetected by NMR .

Advanced: How do structural modifications (e.g., thienyl vs. phenyl substituents) impact reactivity?

Methodological Answer:

- Electronic Effects: Thienyl groups (electron-rich) increase boronate electrophilicity, accelerating Suzuki couplings vs. phenyl analogs .

- Steric Effects: Bulkier substituents (e.g., trifluoromethyl) reduce coupling efficiency by ~20% due to hindered Pd coordination .

Structure-Activity Table:

| Substituent | Coupling Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| 2-Thienylmethyl | 77 | 12 | |

| 4-Fluorobenzyl | 68 | 16 | |

| Trifluoroethyl | 58 | 24 |

Advanced: What strategies mitigate boronate ester hydrolysis during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.